1,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide
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Overview
Description
1,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common method includes the cyclization of hydrazine derivatives with diketones, followed by sulfonation . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of heterogeneous catalysts like Amberlyst-70 can enhance the reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like bromine or oxygen in the presence of catalysts.
Reduction: Employing reducing agents such as hydrogen gas in the presence of metal catalysts.
Substitution: Reactions with halogens or other electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents include hydrazine monohydrochloride, diketones, and sulfonating agents. Reaction conditions often involve controlled temperatures, specific catalysts, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyrazoles and sulfonamides, which can be further utilized in different applications .
Scientific Research Applications
1,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of specific enzymes or activation of certain receptors, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-1H-pyrazole: Shares the pyrazole core but lacks the sulfonamide group.
5-methyl-1H-pyrazole: Similar structure but without the trifluoromethyl group.
1,3,5-trisubstituted pyrazoles: Various substitutions on the pyrazole ring.
Uniqueness
1,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C12H16F3N5O2S |
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Molecular Weight |
351.35 g/mol |
IUPAC Name |
1,5-dimethyl-N-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H16F3N5O2S/c1-8-6-11(12(13,14)15)18-20(8)5-4-17-23(21,22)10-7-16-19(3)9(10)2/h6-7,17H,4-5H2,1-3H3 |
InChI Key |
XKJHTYAERUMPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=C(N(N=C2)C)C)C(F)(F)F |
Origin of Product |
United States |
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